Acremine I
Overview
Description
Acremine I is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Properties : Acremine I exhibits antibacterial activity. Specifically, an extract of Acremonium sp.SC0105, which includes Acremine I, showed antibacterial activity against Staphylococcus aureus (Wu Ping, 2012). Additionally, Isoacremine D, a related compound, exhibits antimicrobial activity against Staphylococcus aureus and cytotoxic activity against sea urchin embryos and sperm cells (Smetanina et al., 2011).
Anticholinesterase Activities : Acremine S and T, isolated from the marine sponge-associated fungus Acremonium persicinum, show in vitro anticholinesterase activities (Alves et al., 2019).
Inhibition of Pathogens in Agriculture : Acremines, including Acremine I, have been found to inhibit the germination of sporangia of Plasmopara viticola, a pathogen affecting grapevines. This suggests potential applications in protecting agricultural crops (Arnone et al., 2009), (Assante et al., 2005).
Cytotoxic Activities : Bisacremines A-D, related to Acremine I, exhibited weak cytotoxicity against HeLa cells and showed modest activity against A549 and HepG2 cells (Wu et al., 2015).
properties
IUPAC Name |
(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8-,9-,10+,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGZTEBDFKLHPZ-OMHSBUABSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@@H]3[C@H](O3)C(C)(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25214161 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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